molecular formula C19H27KN7O16P2 B593251 CID 137031716 CAS No. 31852-29-6

CID 137031716

Cat. No.: B593251
CAS No.: 31852-29-6
M. Wt: 710.504
InChI Key: KHPUABRWHJGXNJ-VRQAYDGLSA-N
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Description

Polyinosinic-polycytidylic acid (potassium salt) is a synthetic double-stranded RNA analog. It is composed of polyinosinic acid and polycytidylic acid strands, which mimic the structure of viral double-stranded RNA. This compound is widely used in scientific research, particularly in studies related to the immune response and antiviral mechanisms .

Biochemical Analysis

Biochemical Properties

Polyinosinic-polycytidylic Acid (potassium salt) is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . It is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Polyinosinic-polycytidylic Acid (potassium salt) can be considered a synthetic analog of double-stranded RNA .

Cellular Effects

Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce apoptosis in some cancer cells . It has also been suggested that Polyinosinic-polycytidylic Acid (potassium salt) is one of the most appropriate generators of stable mature dendritic cells (DC) . These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .

Molecular Mechanism

The activation of TLR3 by Polyinosinic-polycytidylic Acid (potassium salt) triggers downstream signaling cascades, leading to the production of type I interferons and other cytokines . This compound binds TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling .

Temporal Effects in Laboratory Settings

Transfection of Polyinosinic-polycytidylic Acid (potassium salt) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .

Dosage Effects in Animal Models

In animal models, Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce a significant decrease in the growth of pulmonary metastases in tumor-bearing mice . The amount of lung foci was reduced to approximately 40% .

Metabolic Pathways

Polyinosinic-polycytidylic Acid (potassium salt) is involved in the innate immune response against viral pathogens through the TLR3 pathway .

Transport and Distribution

Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is transported and distributed within cells and tissues via endosomal pathways.

Subcellular Localization

Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is localized in the endosomal compartment of these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyinosinic-polycytidylic acid (potassium salt) is synthesized by combining polyinosinic acid and polycytidylic acid. These homopolymers are prepared using polynucleotide phosphorylase, an enzyme that catalyzes the polymerization of nucleotides . The reaction typically occurs under controlled conditions to ensure the formation of double-stranded RNA.

Industrial Production Methods: In industrial settings, the production of polyinosinic-polycytidylic acid (potassium salt) involves large-scale enzymatic synthesis followed by purification processes. The product is then lyophilized to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions: Polyinosinic-polycytidylic acid (potassium salt) primarily undergoes hydrolysis reactions. It is relatively stable under physiological conditions but can be degraded by nucleases.

Common Reagents and Conditions: The compound is typically used in aqueous solutions with physiological ionic strength to maintain its double-stranded structure. It is often reconstituted in phosphate-buffered saline (PBS) or similar buffers .

Major Products Formed: The primary degradation products of polyinosinic-polycytidylic acid (potassium salt) are the monomeric nucleotides, inosine monophosphate, and cytidine monophosphate .

Scientific Research Applications

Polyinosinic-polycytidylic acid (potassium salt) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Polyinosinic-polycytidylic acid (potassium salt) is unique due to its ability to mimic viral double-stranded RNA and activate TLR3. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPUABRWHJGXNJ-VRQAYDGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27KN7O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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